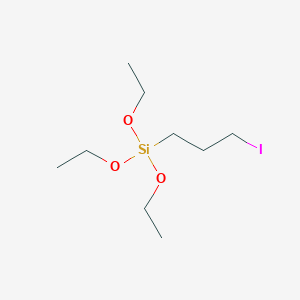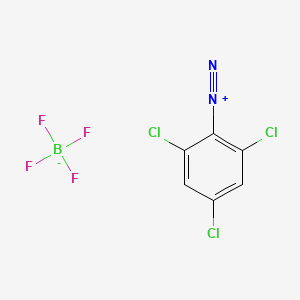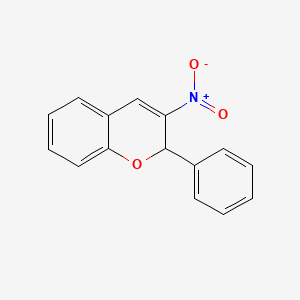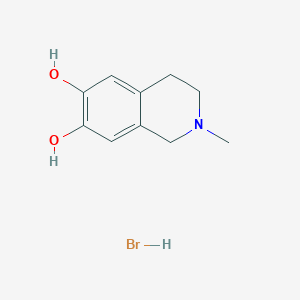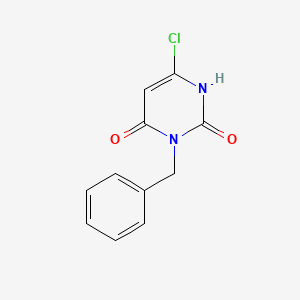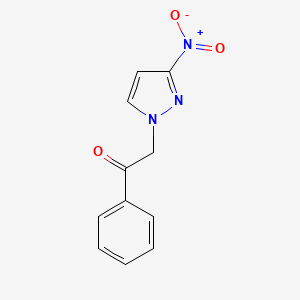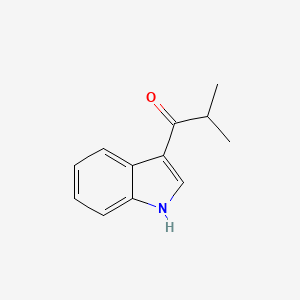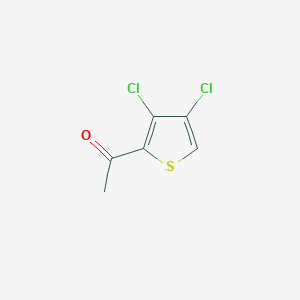![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/no-structure.png)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone, also known as Dihydropyrimidotetranone (DHPPT), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHPPT is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of DHPPT is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase. Dihydrofolate reductase is an enzyme that is essential for DNA synthesis and cell growth. By inhibiting dihydrofolate reductase, DHPPT can prevent the synthesis of DNA and inhibit cell growth.
Biochemical and Physiological Effects:
DHPPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that DHPPT can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. DHPPT has also been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide, a molecule that is involved in inflammation.
实验室实验的优点和局限性
The advantages of using DHPPT in lab experiments include its versatility, as it can be synthesized through various methods, and its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The limitations of using DHPPT in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are many future directions for the study of DHPPT, including the development of new synthetic methods, the study of its mechanism of action, and its potential applications in various fields. In medicinal chemistry, future studies could focus on the development of DHPPT derivatives with improved potency and selectivity. In materials science, future studies could focus on the synthesis of new organic semiconductors using DHPPT as a precursor. In catalysis, future studies could focus on the development of new reactions using DHPPT as a catalyst. Overall, the study of DHPPT has the potential to lead to new discoveries and applications in various fields.
合成方法
DHPPT can be synthesized through various methods, including the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium borohydride, which reduces the nitro groups to amino groups, followed by oxidation of the resulting compound with lead tetraacetate. Other methods include the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with sodium dithionite or the reaction of 2,4,6,8-tetranitro-1,9-dihydropyrimido[5,4-g]pteridine with potassium permanganate.
科学研究应用
DHPPT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DHPPT has been studied as an inhibitor of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell growth. DHPPT has also been studied as an antitumor agent due to its ability to inhibit the growth of cancer cells. In materials science, DHPPT has been studied as a potential precursor for the synthesis of organic semiconductors. In catalysis, DHPPT has been studied as a potential catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes.
属性
CAS 编号 |
5807-13-6 |
|---|---|
分子式 |
C8H4N6O4 |
分子量 |
248.16 g/mol |
IUPAC 名称 |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChI 键 |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
规范 SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



